molecular formula C36H56N2O5S B15344961 4-(Methyloctadecylamino)-3-((5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl)benzenesulphonic acid CAS No. 2589-61-9

4-(Methyloctadecylamino)-3-((5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl)benzenesulphonic acid

Cat. No.: B15344961
CAS No.: 2589-61-9
M. Wt: 628.9 g/mol
InChI Key: YCETZYXKHCVZDL-UHFFFAOYSA-N
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Description

4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is a complex organic compound with a unique structure that combines a sulfonic acid group, a naphthyl moiety, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid typically involves multiple steps. The process begins with the preparation of the naphthyl carbamoyl intermediate, followed by the introduction of the methyloctadecylamino group. The final step involves the sulfonation of the benzene ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthyl ketone, while reduction of the sulfonic acid group may produce a sulfonate.

Scientific Research Applications

4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid involves its interaction with specific molecular targets. The long alkyl chain allows it to embed in lipid membranes, while the naphthyl and sulfonic acid groups can interact with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methyloctadecylamino)benzaldehyde
  • 2-(1,4-Dimethoxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanamine
  • 5,6,7,8-Tetrahydro-2-methyl-1,4-naphthoquinone

Uniqueness

4-(Methyloctadecylamino)-3-[(5,6,7,8-tetrahydro-1-hydroxy-2-naphthyl)carbamoyl]benzenesulfonic acid is unique due to its combination of a long alkyl chain, a naphthyl moiety, and a sulfonic acid group. This unique structure allows it to interact with a wide range of biological and chemical targets, making it a versatile compound for various applications.

Properties

CAS No.

2589-61-9

Molecular Formula

C36H56N2O5S

Molecular Weight

628.9 g/mol

IUPAC Name

4-[(1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]-3-[methyl(octadecyl)amino]benzenesulfonic acid

InChI

InChI=1S/C36H56N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27-38(2)34-28-30(44(41,42)43)24-26-33(34)37-36(40)32-25-23-29-21-18-19-22-31(29)35(32)39/h23-26,28,39H,3-22,27H2,1-2H3,(H,37,40)(H,41,42,43)

InChI Key

YCETZYXKHCVZDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=CC(=C1)S(=O)(=O)O)NC(=O)C2=C(C3=C(CCCC3)C=C2)O

Origin of Product

United States

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